molecular formula C19H16N4O2S B2939306 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 537667-81-5

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2939306
CAS No.: 537667-81-5
M. Wt: 364.42
InChI Key: UDFIKGDXQANVPT-UHFFFAOYSA-N
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Description

2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring a pyrimidoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 3-methyl-2-butanone, under acidic or basic conditions to form the pyrimidoindole core.

    Thioether Formation: The pyrimidoindole intermediate is then reacted with a thiol, such as thiophenol, in the presence of a base like sodium hydride to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidoindole derivatives in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The pyrimidoindole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides: These compounds share a similar core structure and are also studied for their anticancer properties.

    Pyrimido[5,4-b]indole derivatives: Other derivatives of this core structure are explored for various biological activities.

Uniqueness

What sets 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide apart is its specific thioether and acetamide functionalities, which may enhance its binding affinity and specificity towards biological targets, potentially leading to more effective therapeutic applications.

This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h2-10,21H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIKGDXQANVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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